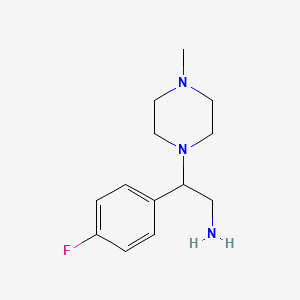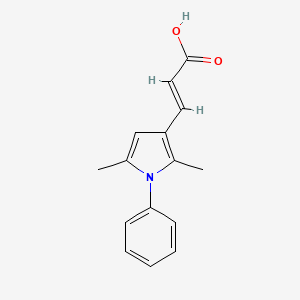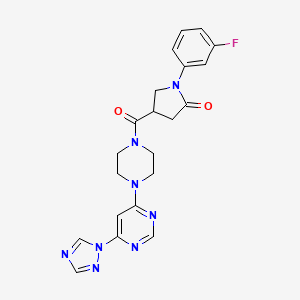
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine (FMPA) is an organic compound that belongs to the group of piperazines. It is a white powder with a melting point of 138-140 °C and a molecular weight of 265.3 g/mol. FMPA is a derivative of piperazine, and is a structural analog of the neurotransmitter dopamine. It is a potent agonist of the dopamine D2 receptor, and is used in scientific research as a tool to study the effects of dopamine on the brain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Compounds structurally related to 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a series of novel substituted phenyl amides demonstrated comparable or slightly better antibacterial and antifungal activity than certain standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Characterization of Research Chemicals
The synthesis and characterization of novel compounds, including those with potential therapeutic applications, have been extensively studied. Research chemicals, such as phenmetrazine analogs, demonstrate the ongoing effort to explore treatment options for conditions like obesity and drug dependence. One study details the synthesis, analytical characterization, and differentiation of isomers of a novel compound, emphasizing the complexity and importance of accurate structural identification in pharmaceutical research (McLaughlin et al., 2017).
Novel Sensor Development
A novel macromolecule was prepared for the selective optical detection of mercury ions (Hg2+), showcasing the application of these compounds in developing sensors for environmental monitoring. This sensor exhibits significant fluorescence quenching and chromogenic change upon Hg2+ binding, highlighting its potential utility in detecting hazardous substances (Wanichacheva et al., 2009).
Antipsychotic Agent Development
Research has also focused on the development of novel antipsychotic agents. One study presents the pharmacological and behavioral profile of a compound as a potent 5-HT2A receptor inverse agonist. This compound's in vitro and in vivo properties suggest its potential as an antipsychotic agent, indicating the broad therapeutic applications of such molecules (Vanover et al., 2006).
Anticancer Activity and Molecular Docking Studies
Compounds derived from 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine have been synthesized and evaluated for their anticancer activities. Optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives revealed promising antibacterial and antifungal activities, less toxicity, and significant binding characteristics to carrier proteins like Human Serum Albumin (HSA), showcasing their potential in cancer treatment and pharmacokinetic studies (Shareef et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLJAMRWOGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)
![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)







![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2679789.png)
![(3S,5S)-5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid](/img/structure/B2679791.png)

![2-(4-chlorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2679796.png)